Cas no 189084-68-2 (2,3,3',4,4',5,6-Heptabromodiphenyl Ether)

2,3,3',4,4',5,6-Heptabromodiphenyl Ether structure
189084-68-2 structure
상품 이름:2,3,3',4,4',5,6-Heptabromodiphenyl Ether
CAS 번호:189084-68-2
MF:C12H3OBr7
메가와트:722.479620000001
CID:115535
PubChem ID:12110099

2,3,3',4,4',5,6-Heptabromodiphenyl Ether 화학적 및 물리적 성질

이름 및 식별자

    • Benzene,1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
    • 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER
    • 2,3,3?4,4?5,6-HeptabroModiphenyl ether
    • 2,2-DIMETHYLTETRAHYDRO-4H-PYRAN-4-ONE
    • 2,3,3',4,4',5,6-heptaBDE
    • 2,3,3',4,4',5,6-heptabromodiphenyl ester
    • 2,3,3,4,4,5,6-Heptabromodiphenyl ether50µg
    • 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
    • BDE-190
    • BDE-191
    • PBDE-190
    • 1,2,3,4,5-Pentabromo-6-(3,4-dibromophenoxy)benzene
    • BDE 190
    • PBDE 190
    • (Pentabromophenyl)(3,4-dibromophenyl) ether
    • (3,4-Dibromophenyl)(2,3,4,5,6-pentabromophenyl) ether
    • (3,4,5-Tribromophenyl)(2,3,4,6-tetrabromophenyl) ether
    • 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug
    • mL in Isooctane
    • 2,3,3,4,4,5,6-Heptabromodiphenyl ether
    • 189084-68-2
    • OUEYHQIMJGHOQN-UHFFFAOYSA-N
    • AKOS028108842
    • PBDE Congener No. 190
    • Benzene, pentabromo(3,4-dibromophenoxy)-
    • UNII-5HLW0A5E2Y
    • 5HLW0A5E2Y
    • DTXSID80872267
    • Q27262209
    • NS00074015
    • 2,3,3',4,4,',5,6-Heptabromodiphenyl ether
    • C12H3Br7O
    • Benzene, 1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
    • 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug/mL in Isooctane
    • DTXCID70819868
    • 2,3,3',4,4',5,6-Heptabromodiphenyl Ether
    • 인치: InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
    • InChIKey: OUEYHQIMJGHOQN-UHFFFAOYSA-N
    • 미소: BrC1C(OC2C=CC(Br)=C(Br)C=2)=C(Br)C(Br)=C(Br)C=1Br

계산된 속성

  • 정밀분자량: 715.44700
  • 동위원소 질량: 715.44675g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 315
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 9.2Ų
  • 소수점 매개변수 계산 참조값(XlogP): 8.3

실험적 성질

  • 밀도: 2.643±0.06 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (5.1E-6 g/L) (25 ºC),
  • PSA: 9.23000
  • LogP: 8.81640

2,3,3',4,4',5,6-Heptabromodiphenyl Ether 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
R6893068f-1ml
2,3,3',4,4',5,6-Heptabromodiphenyl Ether
189084-68-2
1ml
¥1250 2023-11-24
BAI LING WEI Technology Co., Ltd.
TS2261992.12-50-IO-1ea
2,3,3',4,4',5,6-Heptabromodiphenyl ether; 1 mL x 50 μg/mL in isooctane
189084-68-2 1 mL x 50 μg/mL in isooctane
1ea
¥3360 2023-11-24
TRC
H264905-10mg
2,3,3',4,4',5,6-Heptabromodiphenyl Ether
189084-68-2
10mg
$1499.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
BDE-190S-1mL
2,3,3',4,4',5,6-Heptabromodiphenyl Ether,50 μg/mL in Isooctane
189084-68-2 50 μg/mL in Isooctane
1mL
¥ 1390 2022-04-26
BAI LING WEI Technology Co., Ltd.
J29BDE-190S-1ml
2,3,3',4,4',5,6-Heptabromodiphenyl Ether
189084-68-2 50 μg/mL in Isooctane
1ml
¥1463 2023-11-24
TRC
H264905-1mg
2,3,3',4,4',5,6-Heptabromodiphenyl Ether
189084-68-2
1mg
$190.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
J09S-13986K0-1ML-1ml
2,3,3',4,4',5,6-Heptabromodiphenyl Ether
189084-68-2
1ml
¥1488 2023-11-24

추천 기사

추천 공급업체
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd